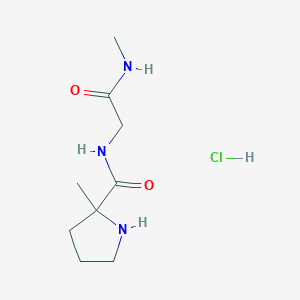
2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride
Overview
Description
. Its unique structure and properties make it a valuable substance for research and development.
Mechanism of Action
Target of Action
Compounds similar to “2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride” often target specific proteins or enzymes in the body. These targets are usually key components in a biological pathway, and their modulation can lead to therapeutic effects .
Mode of Action
The compound likely interacts with its target through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. This interaction can either activate or inhibit the target’s function .
Biochemical Pathways
Similar compounds often affect pathways related to cell signaling, metabolism, or gene expression .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted in urine .
Result of Action
Similar compounds often lead to changes in cell behavior, such as altered growth, differentiation, or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For example, extreme pH or temperature can denature the compound, reducing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the pyrrolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the specific reaction, but they often involve controlling the temperature, pressure, and pH to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups
Scientific Research Applications
2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride has several scientific research applications, including its use in drug development, organic synthesis, and catalysis. Its unique structure and reactivity make it a valuable tool for studying chemical reactions and developing new compounds with potential therapeutic or industrial uses.
Comparison with Similar Compounds
2-Methyl-pyrrolidine-2-carboxylic acidmethylcarbamoylmethyl-amide hydrochloride can be compared with other similar compounds, such as L-proline methyl ester hydrochloride and D-proline methyl ester hydrochloride. These compounds share structural similarities but may have different reactivity and applications. Highlighting the uniqueness of this compound is essential for understanding its potential advantages and limitations.
Properties
IUPAC Name |
2-methyl-N-[2-(methylamino)-2-oxoethyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-9(4-3-5-12-9)8(14)11-6-7(13)10-2;/h12H,3-6H2,1-2H3,(H,10,13)(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOOQOGGIPOUIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(=O)NCC(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




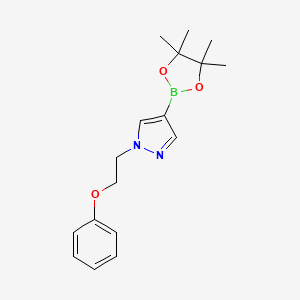
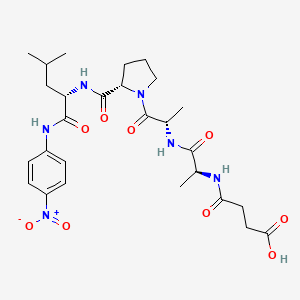
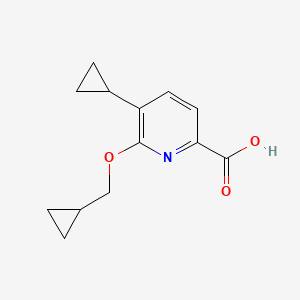
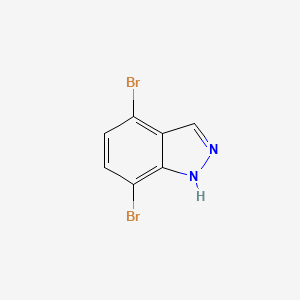
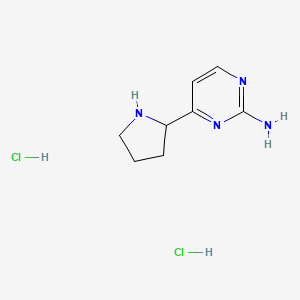
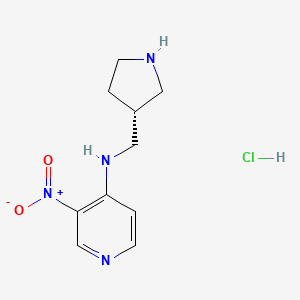

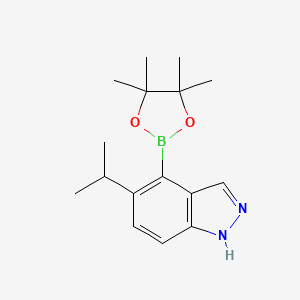
![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1402326.png)
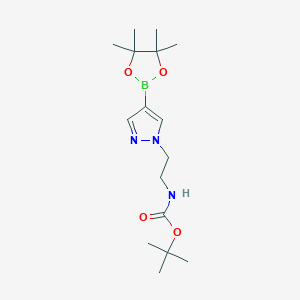
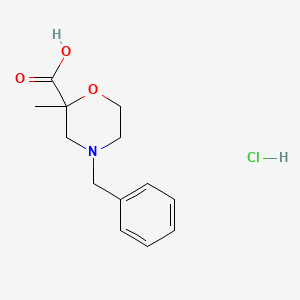
![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride](/img/structure/B1402331.png)
